Z,Z-Dienestrol-d6: A Technical Guide for Researchers
Z,Z-Dienestrol-d6: A Technical Guide for Researchers
An In-depth Examination of the Function and Application of a Deuterated Estrogen Metabolite
Abstract
Z,Z-Dienestrol-d6 is the deuterated analog of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen and a metabolite of Diethylstilbestrol (DES). Its primary and critical function in the scientific community is as an internal standard for quantitative bioanalytical studies. The six deuterium (B1214612) atoms provide a distinct mass shift, enabling precise and accurate quantification of the non-deuterated Z,Z-Dienestrol and related compounds by mass spectrometry. This technical guide provides a comprehensive overview of the core functions of Z,Z-Dienestrol-d6, detailed experimental protocols for its application, and an exploration of the biological signaling pathways of its non-deuterated counterpart.
Core Function: An Internal Standard for Quantitative Analysis
The principal application of Z,Z-Dienestrol-d6 is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of six deuterium atoms results in a molecule that is chemically identical to Z,Z-Dienestrol in terms of its chromatographic behavior and ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z).
This key characteristic allows it to be added to biological or environmental samples at a known concentration at the beginning of the sample preparation process. By monitoring the ratio of the analyte (Z,Z-Dienestrol) to the internal standard (Z,Z-Dienestrol-d6), researchers can correct for variations and inconsistencies that may occur during sample extraction, cleanup, and analysis. This significantly improves the accuracy, precision, and reproducibility of quantitative results.
Physicochemical Properties and Quantitative Data
The utility of Z,Z-Dienestrol-d6 as an internal standard is underpinned by its well-defined physical and chemical properties. While a detailed Certificate of Analysis providing isotopic distribution is not publicly available, typical product specifications provide key quantitative data valuable for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂D₆O₂ | [2][3] |
| Molecular Weight | 272.37 g/mol | [2][3] |
| Exact Mass | 272.1683 Da | |
| Unlabeled CAS Number | 35495-11-5 | |
| Deuterated CAS Number | 91297-99-3 | |
| Chemical Purity | >95% (by HPLC) | |
| Appearance | Neat | |
| Storage Temperature | -20°C |
Experimental Protocols: Application in LC-MS/MS
The following section outlines a representative experimental protocol for the quantitative analysis of Z,Z-Dienestrol in a biological matrix using Z,Z-Dienestrol-d6 as an internal standard. This protocol is a composite of established methods for the analysis of estrogens and related compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add a known amount of Z,Z-Dienestrol-d6 working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis (for conjugated metabolites): For the analysis of total dienestrol, enzymatic deconjugation is necessary. Add β-glucuronidase/sulfatase to the sample and incubate at 37°C for a specified time (e.g., 2-4 hours) to cleave glucuronide and sulfate (B86663) conjugates.
-
Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 cartridge) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of estrogens.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of phenolic compounds like dienestrol.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Z,Z-Dienestrol (Analyte): The deprotonated molecule [M-H]⁻ at m/z 265.1 would be selected as the precursor ion. Product ions would be determined by collision-induced dissociation (CID).
-
Z,Z-Dienestrol-d6 (Internal Standard): The deprotonated molecule [M-H]⁻ at m/z 271.2 would be the precursor ion.
-
-
Key MS Parameters:
-
Collision Gas: Argon.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~400°C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~800 L/hr.
-
Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument and transitions to achieve maximum sensitivity.
-
Biological Function of Z,Z-Dienestrol: Estrogen Receptor Signaling
While the deuterated form, Z,Z-Dienestrol-d6, is primarily used as an analytical tool, its non-deuterated counterpart, Z,Z-Dienestrol, possesses biological activity as a synthetic estrogen. It functions as an agonist of the estrogen receptor (ER), although its binding affinity is lower than that of estradiol (B170435) or its parent compound, DES.
Estrogen Receptor Binding and Gene Expression
Z,Z-Dienestrol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
A study investigating the estrogenic activity of DES metabolites found that Z,Z-Dienestrol has a relative binding affinity of 0.3 for the estrogen receptor, compared to estradiol (set at 100). In the same study, treatment of cells transfected with an estrogen receptor and an estrogen-responsive reporter gene with Z,Z-Dienestrol resulted in a 2-fold induction of reporter gene activity.
| Compound | Relative Binding Affinity (Estradiol = 100) | Fold Induction of Reporter Gene |
| Estradiol | 100 | - |
| Diethylstilbestrol (DES) | 286 | 11 |
| Z,Z-Dienestrol | 0.3 | 2 |
Signaling Pathway Diagram
The following diagram illustrates the classical genomic signaling pathway of estrogens, which is the mechanism through which Z,Z-Dienestrol exerts its biological effects.
